5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
Overview
Description
5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a natural product found in Scoparia dulcis, Phyllanthus amarus, and other organisms with data available.
Scientific Research Applications
Anti-inflammatory Activity
- Compounds derived from Styrax obassia, similar in structure to the chemical , have shown anti-inflammatory activities, particularly against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages (Cao et al., 2015).
Antibacterial Properties
- Certain derivatives, like 2,4-Diamino-5-benzylpyrimidines, demonstrate high in vitro antibacterial activity against anaerobic organisms, suggesting potential for treating bacterial infections (Roth et al., 1989).
Dental Applications
- In dentistry, derivatives like N,N-di(methacryly-ethoxycarbonyl-ethyl)-N-(1,3-benzodioxole- 5-methylene)(DMEBM) are synthesized for potential use in dental resin systems (Wang et al., 2010).
Synthesis of Rhein Analogues
- Synthesis of analogues of rhein, an osteoarthritis drug, using related compounds, is being explored for improved systemic exposure in pharmacological contexts (Owton et al., 1995).
Antimicrobial Activity
- Derivatives like 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole exhibit antimicrobial properties, suggesting potential applications in infection control (Badne et al., 2011).
Solid-Phase Synthesis
- Novel solid-phase synthesis approaches using derivatives of this compound have been developed for creating C-terminal peptide amides under mild conditions, important in peptide synthesis (Albericio & Bárány, 2009).
Pharmacological Activities
- Derivatives from red seaweed Gracilaria opuntia exhibit anti-inflammatory and antioxidative effects in various in vitro models, which may have implications for therapeutic applications (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDZANQXMRHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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